Lipophilicity (XLogP3) Exceeds Lipinski Cut-Off by 0.5 Log Units Compared to Ideal Oral Drug Space
The target compound exhibits a computed XLogP3 of 5.5 [1], which is 0.5 log units above the widely accepted Lipinski Rule of Five upper limit of 5.0 for orally active drugs [2]. This moderate exceedance places the compound in a property range that often correlates with improved membrane permeability but requires careful monitoring of solubility and metabolic stability. By comparison, the mean XLogP3 for oral drugs approved between 1983 and 2002 is approximately 2.5 [3], indicating that 74246-38-1 is significantly more lipophilic than the average marketed oral therapeutic.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | Lipinski Rule of Five threshold: ≤5.0; Mean XLogP for oral drugs (1983–2002): ~2.5 |
| Quantified Difference | +0.5 log units above Lipinski threshold; +3.0 log units above mean oral drug |
| Conditions | Computationally predicted by PubChem (XLogP3 3.0 algorithm) |
Why This Matters
The elevated logP directly influences compound selection for CNS or intracellular target programs where higher lipophilicity is a prerequisite for crossing lipid bilayers.
- [1] PubChem. Computed Properties: XLogP3-AA = 5.5 for CID 4401675. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] Wenlock MC, Austin RP, Barton P, Davis AM, Leeson PD. A comparison of physiochemical property profiles of development and marketed oral drugs. J Med Chem. 2003;46(7):1250-1256. View Source
